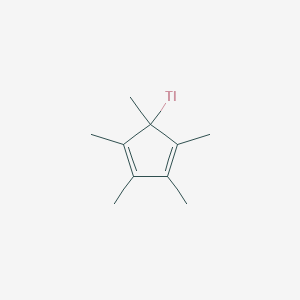
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a complex organometallic compound that features a thallium atom bonded to a pentamethylcyclopentadienyl ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with pentamethylcyclopentadienyl anions. One common method involves the use of thallium(I) chloride and sodium pentamethylcyclopentadienide in an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) species.
Reduction: Reduction reactions can convert thallium(III) back to thallium(I).
Substitution: Ligand exchange reactions can occur, where the pentamethylcyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thallium(III) complexes, while reduction can regenerate the thallium(I) compound.
Scientific Research Applications
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organothallium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane exerts its effects involves the interaction of the thallium atom with various molecular targets. The pentamethylcyclopentadienyl ligand stabilizes the thallium center, allowing it to participate in various chemical reactions. The pathways involved include electron transfer processes and coordination with other molecules, which can lead to changes in the electronic and structural properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanylbenzene
- (methylselanyl)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)methanone
Uniqueness
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is unique due to the presence of the thallium atom, which imparts distinct electronic and structural properties compared to similar compounds containing other metals like selenium. This uniqueness makes it valuable for specific applications in catalysis, material science, and potentially in medical research.
Properties
CAS No. |
75296-97-8 |
|---|---|
Molecular Formula |
C10H15Tl |
Molecular Weight |
339.61 g/mol |
IUPAC Name |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C10H15.Tl/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3; |
InChI Key |
VKJRREONMKLHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)[Tl])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















